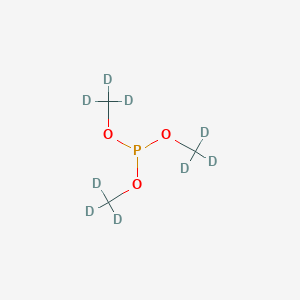

Tri(methyl) Phosphite-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tri(methyl) Phosphite-d9 is a deuterated organophosphorus compound with the molecular formula C3D9O3P. It is a colorless liquid with a distinctive, pungent odor. This compound is often used in scientific research due to its unique properties, including its role as a ligand in organometallic chemistry and as a reagent in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tri(methyl) Phosphite-d9 can be synthesized through the methanolysis of phosphorus trichloride in the presence of a proton-accepting base. this method can lead to numerous side reactions. A more efficient method involves the use of sodium methoxide:

PCl3+3NaOCH3→P(OCH3)3+3NaCl

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same reaction but on a larger scale, ensuring the purity and yield of the compound through controlled reaction conditions and purification processes.

Types of Reactions:

- this compound is susceptible to oxidation, forming trimethyl phosphate:

Oxidation: P(OCH3)3+0.5O2→OP(OCH3)3

It reacts with methyl iodide to produce dimethyl methylphosphonate:Arbuzov Reaction: P(OCH3)3+CH3I→CH3P(O)(OCH3)2

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen.

Arbuzov Reaction: Catalytic amounts of methyl iodide are used.

Major Products:

Oxidation: Trimethyl phosphate.

Arbuzov Reaction: Dimethyl methylphosphonate.

Applications De Recherche Scientifique

Tri(methyl) Phosphite-d9 is widely used in various fields of scientific research:

Chemistry: As a ligand in the synthesis of metal complexes and as a reagent in organic synthesis.

Biology: Utilized in proteomics research for labeling and tracking biological molecules.

Medicine: Investigated for its potential use in drug development and as a reagent in the synthesis of pharmaceuticals.

Industry: Used as a polymerization catalyst, coating additive, and intermediate in the synthesis of flame retardants.

Mécanisme D'action

The mechanism of action of Tri(methyl) Phosphite-d9 involves its ability to donate electrons to form stable complexes with metals. This electron donation is facilitated by the phosphorus atom, which has a high affinity for binding with metals. The compound undergoes sequential P‒O bond scission, forming alkoxy species that can further react to form alcohols or aldehydes.

Comparaison Avec Des Composés Similaires

Trimethyl Phosphite: Non-deuterated version with similar chemical properties but different isotopic composition.

Triethyl Phosphite: Similar structure but with ethyl groups instead of methyl groups.

Dimethyl Methylphosphonate: A product of the Arbuzov reaction involving Tri(methyl) Phosphite-d9.

Uniqueness: this compound is unique due to its deuterated nature, which makes it particularly useful in research applications requiring isotopic labeling. This property allows for more precise tracking and analysis in various scientific studies.

Propriétés

IUPAC Name |

tris(trideuteriomethyl) phosphite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTQBVOFDCPGCX-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(OC([2H])([2H])[2H])OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480289 |

Source

|

| Record name | Tri(methyl) Phosphite-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96201-07-9 |

Source

|

| Record name | Tri(methyl) Phosphite-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)